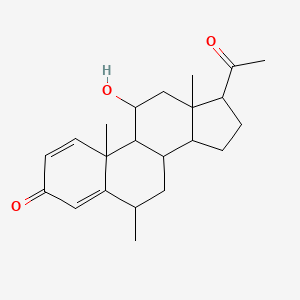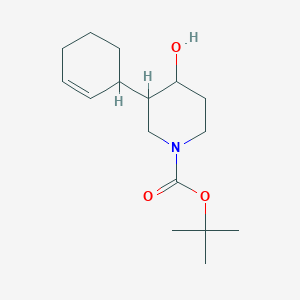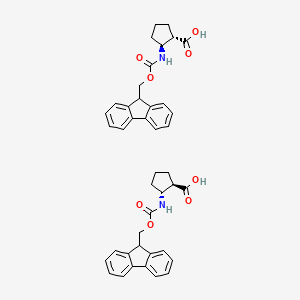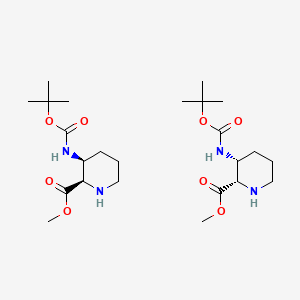
Methyl 1-heptyl-2-oxocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Heptil-2-oxociclohexanocarboxilato de metilo es un compuesto orgánico con la fórmula molecular C14H24O3. Es un derivado del ciclohexanocarboxilato, con un grupo heptil y un grupo funcional éster metílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Heptil-2-oxociclohexanocarboxilato de metilo típicamente involucra la esterificación del ácido 1-Heptil-2-oxociclohexanocarboxílico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Heptil-2-oxociclohexanocarboxilato de metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo éster puede experimentar reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios ésteres sustituidos.
Aplicaciones Científicas De Investigación
El 1-Heptil-2-oxociclohexanocarboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1-Heptil-2-oxociclohexanocarboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. El grupo éster puede experimentar hidrólisis para liberar el ácido correspondiente, que puede interactuar con enzimas o receptores en sistemas biológicos. El grupo heptil contribuye a las propiedades hidrofóbicas del compuesto, influyendo en sus interacciones con las membranas lipídicas y las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
2-Oxociclohexanocarboxilato de metilo: Estructura similar, pero carece del grupo heptil.
2-Oxociclohexanocarboxilato de etilo: Éster similar, pero con un grupo etilo en lugar de un grupo metilo.
1-Metil-2-oxociclohexanocarboxilato de metilo: Estructura similar, pero con un grupo metilo en lugar de un grupo heptil.
Singularidad
El 1-Heptil-2-oxociclohexanocarboxilato de metilo es único debido a la presencia del grupo heptil, que confiere propiedades hidrofóbicas distintas e influye en su reactividad química e interacciones con moléculas biológicas .
Propiedades
Número CAS |
68003-53-2 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
methyl 1-heptyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-4-5-6-7-10-14(13(16)17-2)11-8-9-12(14)15/h3-11H2,1-2H3 |
Clave InChI |
NUKUEPMJQQXHDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(CCCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)



![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)
![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

